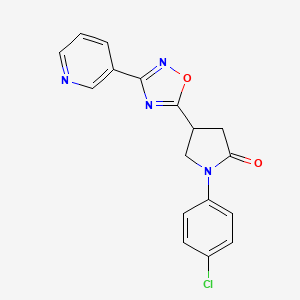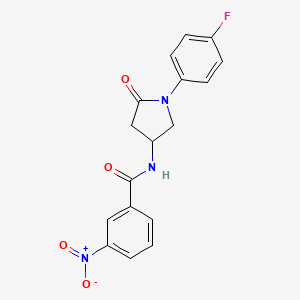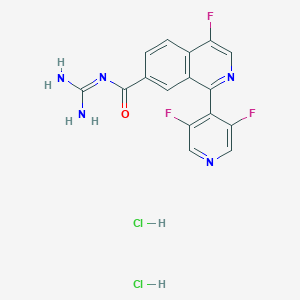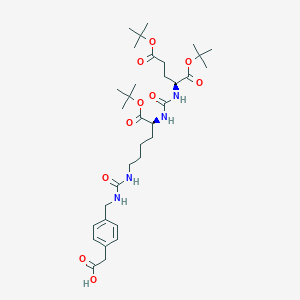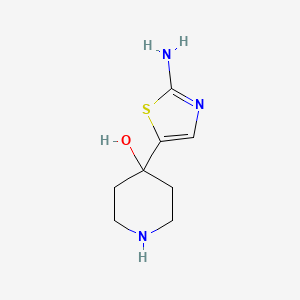![molecular formula C14H11ClF3NO B2542025 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1094671-39-2](/img/structure/B2542025.png)
2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11ClF3NO and a molecular weight of 301.69 .
Synthesis Analysis
The synthesis of compounds similar to “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol” often involves reactions with 4-chloro-3-trifluoromethylphenyl isocyanate . The process generally involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis
The molecular structure of “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol” can be represented by the SMILES string: Nc1ccc(cc1Cl)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol” and similar compounds often involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The compound “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol” has a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Scientific Research Applications
Analgesic Properties
2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol: and its derivatives have been investigated for their analgesic potential. In a study, a series of TFMP derivatives were synthesized and characterized. These compounds displayed potent analgesic efficacy with varying durations of action. Notably, they exhibited pain-relieving effects even in the presence of naloxone, suggesting an opioid-independent mechanism .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The resulting compounds from the synthesis of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol serve as intermediates for investigating novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors play a crucial role in the treatment of HIV .
Aminotetrazole Derivatives
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: , a derivative of this compound, can be used to synthesize aminotetrazole derivatives. These derivatives find applications in various chemical processes .
Pharmacophore Modeling
Researchers have explored the pharmacophore models associated with this compound. By understanding its structural features, scientists can design novel molecules with improved properties for pain management .
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds have been known to target the vascular endothelial growth factor receptor 2 (vegfr2) in humans .
Mode of Action
It’s likely that it interacts with its targets through a process of oxidative addition and transmetalation, common in compounds of this nature .
Result of Action
Similar compounds have shown analgesic efficacy, indicating potential use in pain management .
properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKVVODCKLRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

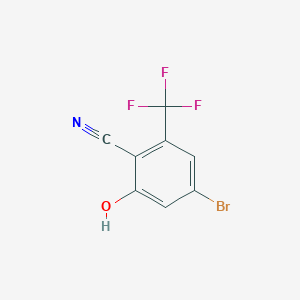
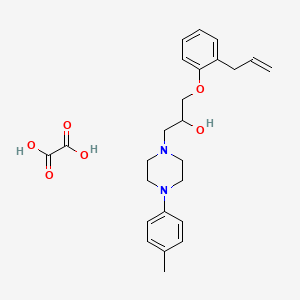
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
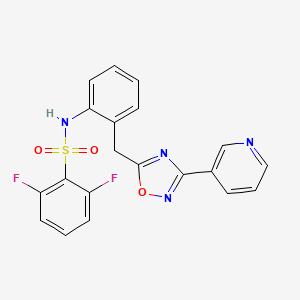
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

